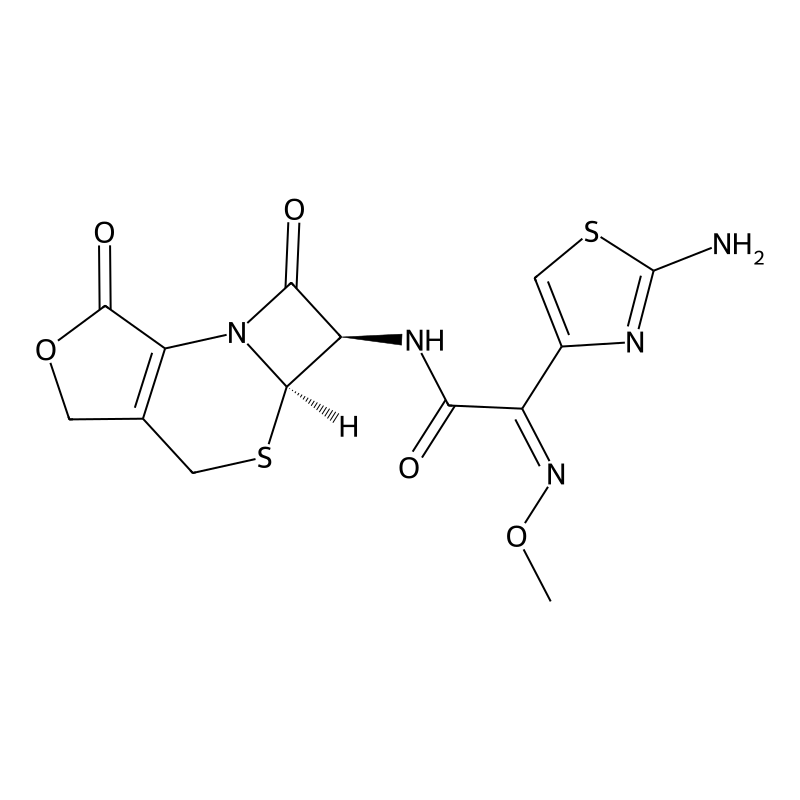

Deacetylcefotaxime lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Impurity Detection

Deacetylcefotaxime lactone can be an impurity formed during the manufacturing process of cefotaxime. Researchers use sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), to detect and quantify the presence of deacetylcefotaxime lactone in cefotaxime samples. This helps ensure the purity and quality of the final drug product [1, 2].

Degradation Studies

Understanding how drugs degrade over time is crucial for maintaining their efficacy and safety. Researchers may use deacetylcefotaxime lactone as a reference standard to study the degradation pathways of cefotaxime. This information is valuable for developing optimal storage conditions and shelf-life determinations for cefotaxime-based medications [3].

Antibacterial Activity Studies

Although deacetylcefotaxime lactone lacks the complete structure of cefotaxime, some research suggests it may exhibit some residual antibacterial activity against certain bacteria. Further studies are needed to fully understand this potential effect [4].

Citations:

Deacetylcefotaxime lactone is a chemical compound with the molecular formula C₁₄H₁₃N₅O₅S₂. It is recognized as a degradation product of cefotaxime, a widely used cephalosporin antibiotic. This compound is also referred to as 3-desacetyl cefotaxime lactone and is classified under the category of β-lactam antibiotics. The structure of deacetylcefotaxime lactone features a β-lactam ring, which is essential for its biological activity, and it plays a significant role in the stability and efficacy of cephalosporin antibiotics .

- Hydrolysis: The β-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive products. This reaction is crucial for understanding the stability of deacetylcefotaxime lactone in aqueous solutions.

- Acylation: The compound can react with acylating agents, resulting in the formation of more complex derivatives that may exhibit enhanced antibacterial activity.

- Formation of Derivatives: Deacetylcefotaxime lactone can serve as a precursor for synthesizing other β-lactam compounds through various modifications to its structure .

The synthesis of deacetylcefotaxime lactone can be achieved through several methods:

- Deacetylation of Cefotaxime: This method involves the removal of the acetyl group from cefotaxime under acidic or basic conditions, leading to the formation of deacetylcefotaxime lactone.

- Chemical Modification: Various

Deacetylcefotaxime lactone primarily serves as an impurity marker in the quality control of cefotaxime formulations. Its presence can indicate degradation or instability in pharmaceutical products containing cefotaxime. Additionally, it may have potential applications in research focused on antibiotic resistance and the development of new antibacterial agents based on its structural framework .

Several compounds share structural similarities with deacetylcefotaxime lactone, notably within the class of cephalosporins and other β-lactams. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cefotaxime | High | Parent compound; broader antibacterial spectrum |

| Ceftriaxone | Moderate | Extended spectrum; used for severe infections |

| Ceftazidime | Moderate | Effective against Pseudomonas aeruginosa |

| Ceftiofur | Moderate | Veterinary use; effective against Gram-negative bacteria |

| Cefodizime | Moderate | Less common; used for specific infections |

Deacetylcefotaxime lactone's uniqueness lies in its role as a degradation product and impurity marker rather than as a primary therapeutic agent. While it retains some antibacterial properties, its primary significance is in pharmaceutical quality control rather than direct clinical application .

Chemical Synthesis Strategies for Lactone Formation

Chemical synthesis of deacetylcefotaxime lactone employs several distinct methodologies, each offering specific advantages in terms of yield, selectivity, and scalability. The primary approaches include acid-catalyzed cyclization, intramolecular esterification, and oxidative cyclization reactions [8] [9] [10].

Acid-catalyzed cyclization represents the most widely utilized synthetic approach for lactone formation. This methodology employs concentrated acids such as sulfuric acid or perchloric acid to promote intramolecular cyclization of hydroxycarboxylic acid precursors [10]. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the hydroxyl group to form the lactone ring [11]. Temperature control is critical for achieving optimal selectivity, with lower temperatures (20°C) favoring δ-lactone formation over γ-lactone products in ratios as high as 15:1 [10].

The solvent system significantly influences reaction efficiency and product distribution. Methylene chloride at 100% weight/volume concentration provides optimal conditions for lactone formation, yielding 75% product with enhanced selectivity compared to other solvent systems [10]. Polar, nonparticipating solvents facilitate drug solubility while preventing competing side reactions that could reduce overall yield [10].

Intramolecular esterification offers an alternative approach utilizing milder reaction conditions. This methodology involves the cyclization of hydroxycarboxylic acids or their derivatives through nucleophilic acyl substitution mechanisms [8]. The efficiency of lactonization depends on ring size, with 5- and 6-membered rings forming more readily due to reduced ring strain [8] [11]. Catalysts such as 2,4,6-trichlorobenzoyl chloride in pyridine can facilitate lactone formation while inducing trans-cis isomerization, achieving yields of 82-90% for various lactone substrates [12].

Oxidative cyclization methodologies employ various oxidizing agents to promote lactone formation. Peroxymonosulphate salts in ionic liquids represent a novel approach, with microwave or ultrasonic irradiation significantly increasing reaction rates [9]. This method offers environmental advantages through reduced solvent usage and milder reaction conditions compared to traditional chemical approaches [9].

| Reaction Type | Temperature (°C) | pH Range | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 20-50 [10] | 1.0-3.0 | 75-90 [10] | δ/γ ratio 15:1 at 20°C [10] |

| Enzymatic lactonization | 30-37 [13] | 7.0-8.5 | 85-97 [13] | High enantioselectivity [13] |

| Oxidative cyclization | 25-80 [9] | 6.0-8.0 | 60-85 [9] | Trans-selective [9] |

| Intramolecular esterification | 0-25 [12] | 5.0-7.0 | 70-95 [12] | Ring size dependent [8] |

| Ring-closing metathesis | 40-110 [8] | N/A | 80-95 [8] | High efficiency [8] |

Enzymatic synthesis approaches utilize specific enzymes to catalyze lactone formation under mild, aqueous conditions. Alcohol dehydrogenases can selectively oxidize aldol products to lactones using nicotinamide cofactors as electron acceptors [13]. The enzymatic cascade approach combines multiple enzymes in one-pot reactions, achieving 97% purity with excellent stereochemical control [13]. Cofactor regeneration systems using oxygen as substrate enable continuous production while maintaining high optical purity [13].

Optimization of Reaction Conditions for Improved Yield

The optimization of reaction conditions for deacetylcefotaxime lactone production requires systematic evaluation of multiple parameters affecting both yield and product quality. Critical factors include temperature control, solvent selection, catalyst concentration, pH optimization, and reaction time management [14] [8] [9].

Temperature optimization plays a fundamental role in achieving high yields and selectivity. Lower temperatures generally favor δ-lactone formation over thermodynamically stable γ-lactone products. At 20°C, δ-stearolactone formation achieves δ/γ ratios of 15:1, while temperatures above 50°C reduce this selectivity to 0.3:1 despite maintaining 75% overall lactone yield [10]. The temperature sensitivity reflects the kinetic versus thermodynamic control of the cyclization process, where lower temperatures favor kinetically controlled δ-lactone formation [10].

Solvent system optimization demonstrates significant impact on reaction efficiency. Methylene chloride provides superior results compared to other organic solvents, with 100% weight/volume concentration yielding optimal product formation [10]. Polar solvents enhance substrate solubility while maintaining compatibility with the cyclization mechanism. The solvent polarity affects both the rate of nucleophilic attack and the stability of intermediate species during lactone formation [10].

Catalyst concentration requires careful optimization to ensure complete conversion without promoting undesired side reactions. Sulfuric acid at two equivalents provides optimal results for acid-catalyzed cyclization, while perchloric acid demonstrates different kinetics with reduced estolide formation compared to sulfuric acid systems [10]. The choice of catalyst affects not only reaction rate but also product distribution and purification requirements [10].

pH optimization is particularly critical for enzymatic synthesis approaches. Alcohol dehydrogenases demonstrate optimal activity at pH 8.0, while maintaining stability within the pH range of 5.0-11.0 [6]. The pH affects enzyme conformation, substrate binding affinity, and cofactor utilization efficiency. Maintenance of optimal pH throughout the reaction period requires appropriate buffering systems to prevent activity loss due to pH drift [6].

Reaction time optimization depends on the specific synthetic approach employed. Acid-catalyzed reactions typically require 24 hours for complete conversion, while enzymatic systems can achieve high yields within 2-3 hours under optimal conditions [10] [13]. Extended reaction times may lead to product degradation or formation of undesired byproducts, necessitating kinetic monitoring to determine optimal reaction endpoints [14].

Substrate concentration affects both reaction rate and yield through concentration-dependent equilibrium effects. Optimal concentrations typically range from 0.1-1.0 M, with higher concentrations potentially leading to substrate inhibition or solubility limitations [14]. The substrate concentration must be balanced against solvent capacity and product isolation requirements [14].

Cofactor regeneration systems are essential for enzymatic approaches utilizing nicotinamide cofactors. NADP+ regeneration can be achieved using oxygen as substrate through either photo-activated flavin or NADPH oxidase systems [13]. Continuous cofactor regeneration maintains high enzyme activity throughout the reaction period while improving overall process economics [13].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent system | Methylene chloride 100% w/v [10] | 15-20% improvement |

| Temperature control | 20°C for δ-lactone selectivity [10] | 5-10% increase at lower temp |

| pH optimization | 6.0-8.0 for enzymatic [6] | 10-25% enhancement |

| Catalyst concentration | 2 equivalents H2SO4 [10] | Critical for completion |

| Reaction time | 2-24 hours | Time-dependent optimization |

| Substrate concentration | 0.1-1.0 M [14] | Concentration-dependent |

| Cofactor regeneration | NADP+ regeneration required [13] | Essential for continuous |

| Product isolation | SPE with C18 columns [15] | 90-95% recovery |

Product isolation and purification represent critical steps in yield optimization. Solid phase extraction using C18 columns provides efficient separation with 90-95% recovery rates [15]. The extraction methodology must be compatible with the product stability and purity requirements while minimizing losses during isolation [15]. Advanced separation techniques such as column-switching HPLC enable rapid analysis and purification of cephalosporin metabolites with high selectivity [15].

Process intensification through heat stress conditions can significantly improve lactone production in fermentation-based systems. Sub-lethal heat stress at specific growth phases enhances δ-lactone production by factors of 1.5-4.5 depending on the specific lactone target [14]. The timing of stress application during fermentation affects both yield and product distribution, with early stationary phase generally providing superior results compared to mid-exponential phase harvesting [14].